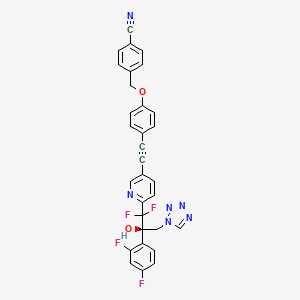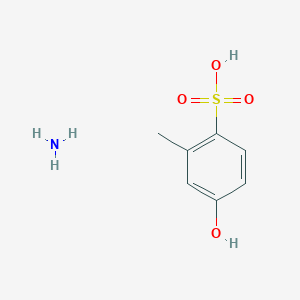![molecular formula C28H18Cl10 B11931686 1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B11931686.png)
1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene and 1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene are organic compounds that belong to the class of chlorinated aromatic hydrocarbons These compounds are characterized by the presence of multiple chlorine atoms attached to a benzene ring, making them highly chlorinated derivatives of benzene
准备方法
The synthesis of these compounds typically involves the chlorination of benzene derivatives under controlled conditions. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction proceeds through the formation of a chloronium ion intermediate, which then reacts with the benzene ring to form the chlorinated product.
Industrial production methods may involve the use of more advanced techniques such as catalytic chlorination, where a catalyst is used to enhance the reaction rate and selectivity. This method allows for the efficient production of highly chlorinated benzene derivatives on a large scale.
化学反应分析
These compounds undergo various types of chemical reactions, including:
Oxidation: The chlorinated benzene derivatives can be oxidized to form corresponding chlorinated benzoic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of these compounds can lead to the formation of less chlorinated derivatives or dechlorinated products. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: These compounds can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of phenols or other substituted benzene derivatives.
科学研究应用
These chlorinated benzene derivatives have several scientific research applications:
Chemistry: They are used as intermediates in the synthesis of more complex organic molecules. Their unique reactivity makes them valuable in various organic synthesis reactions.
Biology: These compounds are studied for their potential biological activity, including their effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore their potential use as pharmaceutical agents, particularly in the development of drugs targeting specific molecular pathways.
Industry: They are used in the production of specialty chemicals, including pesticides, herbicides, and other agrochemicals.
作用机制
The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple chlorine atoms can enhance their binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
相似化合物的比较
Similar compounds include other chlorinated benzene derivatives such as 1,2,4-trichlorobenzene and 1,3,5-trichlorobenzene. These compounds share similar chemical properties but differ in the position and number of chlorine atoms on the benzene ring.
属性
分子式 |
C28H18Cl10 |
|---|---|
分子量 |
709.0 g/mol |
IUPAC 名称 |
1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/2C14H9Cl5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10;15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h2*1-8,13H/t;13-/m.0/s1 |
InChI 键 |
HIZIFSYVXSKXIE-RSJBZBQMSA-N |
手性 SMILES |
C1=CC=C(C(=C1)[C@H](C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl.C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl.C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]-[2-(2,5-dioxopyrrol-1-yl)ethyl]azanium](/img/structure/B11931608.png)

![but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B11931611.png)

![4-[2-[5-(Chloromethyl)-4-[4-(trifluoromethoxy)phenyl]triazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B11931629.png)
![2-[9-Oxo-9-(3-pentyloctoxy)nonyl]dodecyl 1-methylpiperidine-4-carboxylate](/img/structure/B11931633.png)
![1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea](/img/structure/B11931648.png)
![(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]pentanoic acid](/img/structure/B11931653.png)

![3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol](/img/structure/B11931660.png)

![1-(benzenesulfonyl)-N-[(2R)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B11931667.png)

![6-{[(1r)-1-(4-Chlorophenyl)ethyl]amino}-1-Cyclopentyl-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B11931703.png)
